6-Bromothieno[2,3-d]pyrimidine (CAS: 60703-80-2) is a highly versatile, bicyclic heteroaromatic building block featuring a pyrimidine ring fused to a thiophene core, pre-functionalized with a bromine atom at the C6 position [1]. In industrial and medicinal chemistry, this compound is primarily procured as an advanced intermediate for the synthesis of kinase inhibitors, antifolates, and dual-targeted metabolic inhibitors [2]. Its core value lies in providing an orthogonal, highly reactive site for transition-metal-catalyzed cross-coupling, enabling the rapid and regioselective construction of complex C6-substituted thieno[2,3-d]pyrimidine libraries without disrupting the pyrimidine pharmacophore [1].
Substituting 6-bromothieno[2,3-d]pyrimidine with its unsubstituted thieno[2,3-d]pyrimidine counterpart introduces severe process inefficiencies. Direct C-H functionalization or electrophilic halogenation of the unsubstituted core typically suffers from poor regioselectivity, yielding complex mixtures of C5 and C6 isomers that require costly, yield-depleting chromatographic separations [1]. Alternatively, substituting with the cheaper 6-chlorothieno[2,3-d]pyrimidine severely limits late-stage diversification; the higher bond dissociation energy of the C-Cl bond results in sluggish oxidative addition during palladium-catalyzed cross-coupling, often necessitating harsh temperatures and specialized ligands that degrade sensitive functional groups[2].
In the synthesis of C6-substituted thieno[2,3-d]pyrimidines, the 6-bromo derivative serves as an optimal electrophile. Palladium-catalyzed cross-coupling (e.g., Suzuki or Stille) of 6-bromothieno[2,3-d]pyrimidines routinely achieves yields of 70–80% under standard conditions [1]. In contrast, the corresponding 6-chloro analogs exhibit significantly higher carbon-halogen bond dissociation energies, resulting in sluggish oxidative addition, yields often below 40%, and the need for forcing conditions or specialized phosphine ligands[2].
| Evidence Dimension | Cross-coupling product yield under standard Pd-catalysis |
| Target Compound Data | 70–80% yield (6-bromo scaffold) |
| Comparator Or Baseline | <40% yield (6-chloro scaffold baseline) |
| Quantified Difference | Approx. 2-fold increase in yield under mild conditions |
| Conditions | Standard Pd-catalyzed coupling (e.g., with arylboronic acids or alcohols) at mild to moderate temperatures |
Procuring the 6-bromo scaffold ensures high-yielding downstream functionalization, reducing the need for expensive proprietary ligands and minimizing thermal degradation of sensitive intermediates.
Direct electrophilic halogenation or C-H activation of the unsubstituted thieno[2,3-d]pyrimidine core frequently yields a mixture of C5-bromo, C6-bromo, and C5,C6-dibromo isomers due to similar electronic environments [1]. Procuring the pre-functionalized 6-bromothieno[2,3-d]pyrimidine provides 100% regiochemical purity at the C6 position, bypassing the need for cryogenic lithiation (e.g., n-BuLi/CBr4 at low temperatures) or complex chromatographic separations that typically reduce overall process yields to ~40-50%[2].
| Evidence Dimension | Regiochemical purity and effective step yield |
| Target Compound Data | 100% C6-regiopurity (commercial starting material) |
| Comparator Or Baseline | ~40-50% isolated yield (direct bromination of unsubstituted core) |
| Quantified Difference | Eliminates a >50% yield penalty and bypasses cryogenic processing |
| Conditions | Scale-up synthesis of C6-functionalized thienopyrimidines |
Using the pre-brominated building block streamlines synthetic routes, significantly lowering raw material waste and purification costs during scale-up.
The thieno[2,3-d]pyrimidine core acts as a potent bioisostere for quinazolines and purines. In studies targeting folate receptor (FRα) expressing tumors, 6-substituted thieno[2,3-d]pyrimidines demonstrated excellent docking scores of -14.82 to -16.26 kcal/mol [1]. Furthermore, specific 6-bromo derivatives have shown targeted IC50 values of 7.5 µM against P. carinii DHFR [2]. Traditional quinazoline comparators often lack the unique geometry provided by the 2′,5′-substituted thiophene ring, leading to suboptimal receptor interactions [1].
| Evidence Dimension | Receptor binding affinity (Docking score / IC50) |
| Target Compound Data | -14.82 to -16.26 kcal/mol (FRα); 7.5 µM (DHFR) |
| Comparator Or Baseline | Lower affinity or altered binding modes (quinazoline/benzene-bridged comparators) |
| Quantified Difference | Superior spatial alignment and distinct l-glutamate moiety interactions |
| Conditions | In vitro enzyme assays and in silico FRα (5IZQ) docking models |
Selecting this scaffold over standard quinazolines allows drug discovery programs to access unique chemical space with proven high-affinity binding profiles.
6-Bromothieno[2,3-d]pyrimidine is the ideal starting material for developing dual inhibitors targeting de novo purine nucleotide biosynthesis. The C6-bromo position allows for high-yielding palladium-catalyzed cross-coupling with thiophene or furan side chains, creating highly specific compounds for folate receptor-expressing human tumors[1].
In the design of antimicrobial agents, this compound serves as a critical scaffold for synthesizing lipophilic dihydrofolate reductase (DHFR) inhibitors. The pre-installed bromine atom facilitates the rapid generation of 6-substituted analogs that exhibit potent activity against opportunistic pathogens such as P. carinii and T. gondii [2].
For medicinal chemistry programs targeting EGFR or PI3K, the 6-bromo group provides a distinct reactivity profile compared to potential substitutions at the pyrimidine C2/C4 positions. This allows for orthogonal, multi-step functionalization strategies without the need for complex protecting group chemistry, streamlining the generation of diverse kinase inhibitor libraries [3].